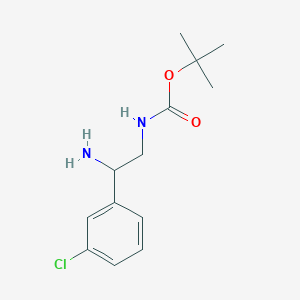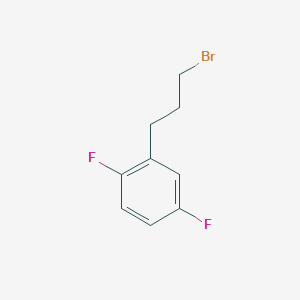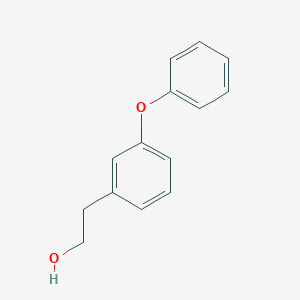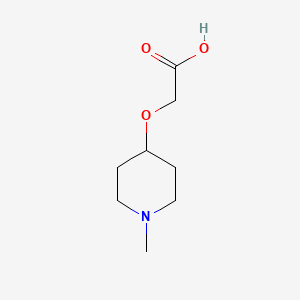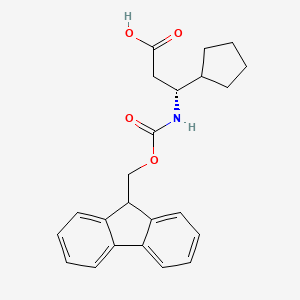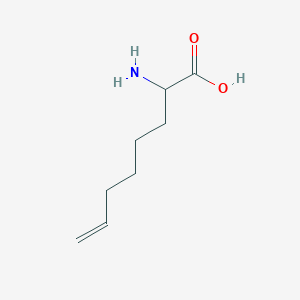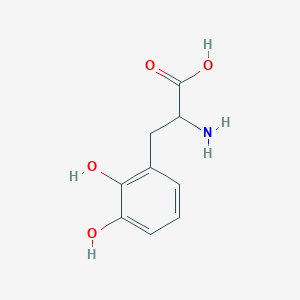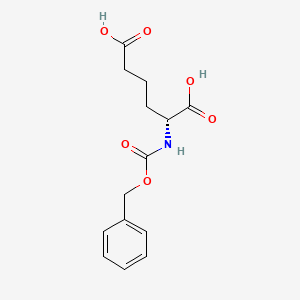
Cbz-(R)-2-aminoadipic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-®-2-aminoadipic acid is a compound where the amine group is protected as a carbamate group using the Cbz (carboxybenzyl) group . This protection is particularly important for peptide synthesis . The Cbz group, also known as benzyloxycarbonyl, was introduced by Leonidas Zervas .
Synthesis Analysis
The Cbz protecting group is typically applied using Cbz-Cl under Schotten-Baumann conditions (carbonate base) or with an organic base . The reaction involves the nucleophilic amine attacking the highly reactive chloroformate . The protection of amines is selective and even substrates with multiple hydroxyl groups such as glucosamine can be selectively N-protected .
Molecular Structure Analysis
The molecular structure of Cbz-®-2-aminoadipic acid involves a carbamate group, which is a result of the protection of the amine group . The carbamate group is formed by the reaction of the amine with the carbonyl carbon of the carbonate .
Chemical Reactions Analysis
The Cbz protecting group can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the Cbz group), or basic conditions (piperidine for FMOC) respectively . The deprotection involves protonation of the carbamate oxygen with a strong acid such as trifluoroacetic acid (TFA), resulting in loss of a t-butyl carbocation .
Mécanisme D'action
The mechanism of action of Cbz-®-2-aminoadipic acid involves the protection and deprotection of the amine group. The protection involves the amine attacking the carbonyl carbon of the carbonate, forming a new tetrahedral intermediate . The deprotection involves protonation of the carbamate oxygen with a strong acid, resulting in loss of a t-butyl carbocation .
Safety and Hazards
Propriétés
Numéro CAS |
24325-15-3 |
|---|---|
Nom du produit |
Cbz-(R)-2-aminoadipic acid |
Formule moléculaire |
C14H17NO6 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
(2R)-2-(phenylmethoxycarbonylamino)hexanedioic acid |
InChI |
InChI=1S/C14H17NO6/c16-12(17)8-4-7-11(13(18)19)15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H,16,17)(H,18,19)/t11-/m1/s1 |
Clé InChI |
SFOMJKAHGVQMPU-LLVKDONJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCC(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



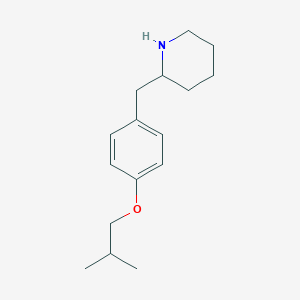
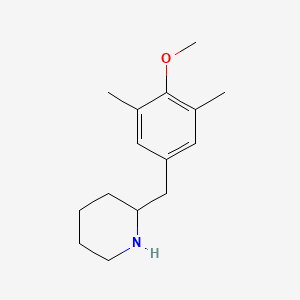

![[3-({6-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)phenyl]methanol](/img/structure/B8271231.png)
